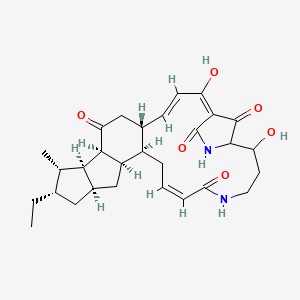![molecular formula C17H14O7 B3034883 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one CAS No. 24562-58-1](/img/structure/B3034883.png)
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
Descripción general
Descripción
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one: is a chemical compound with the molecular formula C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol . This compound belongs to the class of xanthones, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate methoxy-substituted phenols with phthalic anhydride under acidic conditions to form the xanthone core . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of solvent-free conditions and microwave-assisted synthesis .
Análisis De Reacciones Químicas
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include substituted xanthones, quinones, and reduced derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the suppression of DNA replication and cell proliferation . Additionally, the compound can induce oxidative stress and activate caspase pathways, resulting in apoptosis of cancer cells . The molecular targets include extracellular signal-regulated kinases (ERKs) and other signaling proteins involved in cell growth and survival .
Comparación Con Compuestos Similares
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be compared with other similar xanthone derivatives, such as:
1,2,3-Trimethoxy-6,7-methylenedioxyxanthone: This compound has similar structural features but differs in the position and number of methoxy groups.
Polygalaxanthone A: Another xanthone derivative with distinct biological activities and potential therapeutic applications.
10-Hydroxy-9-methoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]xanthone: A structurally related compound with unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives .
Propiedades
IUPAC Name |
7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKHIKTOPNBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)

![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)




